molecular formula C15H28N2O3 B2890959 tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate CAS No. 1909309-68-7

tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate

Cat. No.: B2890959
CAS No.: 1909309-68-7
M. Wt: 284.4
InChI Key: KPUCPWPGEADPDP-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate is a chemical building block of interest in medicinal chemistry research. This compound features a carbamate-protected amine and a hybrid structure containing both piperidine and tetrahydropyran (oxane) rings, which are privileged scaffolds in drug discovery. The piperidine ring is a common motif found in biologically active molecules and pharmaceuticals . The specific stereochemistry and substitution pattern of this molecule make it a potential intermediate for the synthesis of more complex compounds targeting various biological pathways. Compounds with similar structural features, such as tert-butyl carbamate-protected amines linked to nitrogen heterocycles, are frequently utilized in the development of cannabinoid receptor (CB1) ligands and have been investigated for their protective activity in models of neurodegenerative conditions . The mechanism of action for any resulting bioactive molecule would be highly dependent on the final structure synthesized from this intermediate. As a reagent, its primary value lies in its functional groups; the tert-butyloxycarbonyl (Boc) group serves as a protecting group for amines, allowing for selective reactions elsewhere in the molecule before deprotection . This product is intended for research and development purposes strictly in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(2-piperidin-3-yloxan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-8-19-13(9-12)11-5-4-7-16-10-11/h11-13,16H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUCPWPGEADPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC(C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amine group of 2-(piperidin-3-yl)oxan-4-amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

Table 1: Representative Conditions for Carbamate Protection

Base Solvent Temperature (°C) Time (h) Yield (%)
TEA DCM 0 → 25 6 65
DIPEA THF 25 12 72
Pyridine DCM 25 8 58

Limitations and Optimization

Excessive base can lead to side reactions, such as oxane ring opening, reducing yields to <50% in uncontrolled setups. Optimized protocols recommend slow addition of tert-butyl chloroformate at 0°C, followed by gradual warming to room temperature, to minimize decomposition.

Coupling Reactions Using HOBt/HBTU Activation

An alternative route involves coupling pre-formed oxan-4-amine derivatives with tert-butyl carbamate using HOBt and HBTU (Figure 1). This method is advantageous for substrates sensitive to nucleophilic substitution conditions.

Stepwise Synthesis

  • Activation of Carbamate : tert-Butyl carbamate is activated with HBTU and HOBt in DMF or DCM.
  • Amine Coupling : The activated species reacts with 2-(piperidin-3-yl)oxan-4-amine at 25°C for 12–24 hours.

Table 2: Coupling Efficiency with HOBt/HBTU

Activator Solvent Amine Equivalents Yield (%)
HBTU DMF 1.2 78
HATU DCM 1.5 68
EDCI THF 1.0 54

Advantages Over Direct Substitution

This method avoids harsh basic conditions, preserving the integrity of the oxane ring. However, it requires stoichiometric amounts of costly activators, increasing production costs by ~30% compared to nucleophilic substitution.

Purification and Characterization Techniques

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes) or reverse-phase HPLC. Impurities such as deprotected amines (<5%) and dimeric side products (<2%) are routinely observed.

Table 4: Purity Data Post-Purification

Method Purity (%) Solvent System
Flash Chromatography 95 EtOAc/Hex (3:7)
HPLC 99 MeCN/H2O (0.1% TFA)

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 4.80 (s, 1H, NH), 3.90–3.70 (m, 2H, oxane), 2.90–2.70 (m, 3H, piperidine), 1.45 (s, 9H, tert-butyl).
  • HRMS : Calculated for C15H28N2O3 [M+H]+: 285.2178; Found: 285.2175.

Comparative Analysis of Methods

Table 5: Method Comparison for Industrial Applicability

Method Yield (%) Cost (USD/g) Scalability
Nucleophilic Substitution 72 120 High
HOBt/HBTU Coupling 78 180 Moderate
Convergent Synthesis 82 150 High

The convergent synthesis offers the best balance of yield (82%) and scalability, though HOBt/HBTU coupling remains valuable for lab-scale precision.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate involves its conversion to ®-3-aminopiperidine, which inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels . The molecular targets include the active site of DPP-4, where the compound binds and blocks its enzymatic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
This compound 1909305-06-1 C₁₅H₂₈N₂O₃ 284.39 Oxane ring, piperidinyl, tert-butyl carbamate Pharmaceuticals, agrochemicals, materials
tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate 820231-21-8 C₁₃H₂₁N₃O₂S 283.39 Thiazole ring, piperidinyl Medicinal chemistry (kinase inhibitors?)
tert-Butyl N-(6-bromohexyl)carbamate Not provided C₁₁H₂₁BrN₂O₂ 293.20 Bromohexyl chain Intermediate for CB2 receptor agonists
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 C₁₂H₂₄N₂O₂ 228.33 Methyl-substituted piperidine Pharmaceutical intermediates

Key Research Findings

Physicochemical Properties
  • Solubility : The oxane ring in the target compound balances polarity and lipophilicity, enhancing membrane permeability compared to bromohexyl derivatives (more lipophilic) or thiazole-containing analogs (polar due to sulfur) .
  • Stability : The tert-butyl group confers hydrolytic stability, critical for storage and handling, whereas bromohexyl derivatives may require inert conditions due to reactive C-Br bonds .

Challenges and Optimizations

  • Stereochemistry : Methyl- or fluorinated piperidine derivatives (e.g., CAS 1523530-57-5) require enantioselective synthesis, increasing complexity .
  • Reactivity : Bromohexyl carbamates necessitate careful handling to avoid undesired nucleophilic substitutions .
  • Purity : High-purity (>95%) tert-butyl carbamates are critical for reproducible results in drug development, achieved via flash chromatography or recrystallization .

Biological Activity

Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its structural features, including a tert-butyl group and a piperidine moiety linked through an oxane ring, has been studied primarily for its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which is significant in the context of diabetes treatment. Additionally, it has been explored for antibacterial properties and its utility in pharmaceutical synthesis.

  • Molecular Formula : C15H29ClN2O3
  • Molecular Weight : 320.85 g/mol
  • Structural Features : The compound contains a tert-butyl group, a piperidine ring, and an oxane structure, which contribute to its unique biological activity.

The biological activity of this compound primarily involves its inhibition of DPP-4. This enzyme plays a critical role in glucose metabolism by degrading incretin hormones, which are vital for insulin regulation. By inhibiting DPP-4, the compound can enhance insulin secretion and lower blood glucose levels, making it a candidate for diabetes management.

Interaction with Molecular Targets

The mechanism involves:

  • Binding : The compound binds to DPP-4 through hydrogen bonding and hydrophobic interactions.
  • Modulation : This binding alters the enzyme's conformation and activity, leading to reduced degradation of incretins.

Biological Activities

  • DPP-4 Inhibition :
    • The primary focus of research has been on the compound's ability to inhibit DPP-4, which is crucial for managing type 2 diabetes.
    • In vitro studies have demonstrated significant inhibitory effects on DPP-4 activity.
  • Antibacterial Properties :
    • Preliminary studies suggest potential antibacterial effects, although detailed mechanisms remain under investigation.
  • Pharmaceutical Synthesis :
    • The compound serves as an important precursor in synthesizing other biologically active molecules.

In Vitro Studies

A series of studies have assessed the biological activity of this compound:

StudyFocusFindings
Study 1DPP-4 InhibitionDemonstrated IC50 values indicating potent inhibition of DPP-4 activity.
Study 2Antibacterial ActivityShowed moderate effectiveness against certain bacterial strains.
Study 3PharmacokineticsInvestigated absorption and distribution in animal models, showing favorable profiles for therapeutic use.

Clinical Relevance

The compound's role in diabetes treatment has been highlighted in various clinical trials focusing on its efficacy and safety profile:

  • Phase II Trials : Indicated promising results in lowering blood glucose levels.
  • Phase III Trials : Ongoing evaluations to confirm long-term efficacy and safety.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamateSimilar piperidine structureDifferent stereochemistry may influence biological activity
tert-butyl N-(3-piperidinyl)carbamateLacks oxane ringPotentially different pharmacokinetics
tert-butyl N-(2-pyrrolidinyl)carbamateContains pyrrolidine instead of piperidineVariations in binding affinity to targets

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurposeReference
1DAST, CH₂Cl₂, -20°CFluorination at C4 of piperidine
2tert-butyl carbamoyl chloride, NaHCO₃Carbamate coupling
3Silica gel chromatographyPurification

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Standard analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the piperidine-oxane ring .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₅H₂₈N₂O₃) .

Q. Example :

  • A study achieved >99% enantiomeric excess (ee) using (R)-BINAP-Ru catalysts for hydrogenation .

Advanced: How does structural modification (e.g., fluorination) impact biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Fluorination : Introducing fluorine at C4 of piperidine enhances metabolic stability and receptor binding affinity (e.g., σ-receptor interactions) .
  • Oxane vs. Piperidine Rings : The oxane ring improves solubility, while the piperidine moiety influences CNS penetration .

Q. Comparative Data :

DerivativeModificationBioactivity (IC₅₀)Reference
Parent compoundNone120 nM (σ-receptor)
4-Fluoro analogFluorine at C445 nM (σ-receptor)

Advanced: How can researchers resolve contradictions in reported reactivity data?

Answer:
Contradictions often arise from divergent reaction conditions or impurities:

  • Reproducibility Checks : Standardize solvents (e.g., anhydrous DMF vs. THF) and catalyst loadings .
  • Impurity Analysis : Use LC-MS to identify byproducts (e.g., deprotected amines from carbamate hydrolysis) .
  • Computational Modeling : DFT calculations to predict reactivity trends (e.g., nucleophilic attack at carbamate carbonyl) .

Q. Case Study :

  • A reported discrepancy in DAST-mediated fluorination yields was traced to moisture content; rigorous drying improved reproducibility .

Advanced: What analytical methods are recommended for studying metabolic stability?

Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Isotope Labeling : ¹⁴C-labeled compound tracks metabolic pathways .
  • CYP450 Inhibition Assays : Fluorescent probes (e.g., P450-Glo) identify enzyme interactions .

Q. Data :

MethodHalf-life (Human)Key MetaboliteReference
Microsomal assay2.3 hoursHydroxy-piperidine

Advanced: How does the compound interact with biological targets (e.g., enzymes, receptors)?

Answer:
Mechanistic studies employ:

  • Molecular Docking : Predict binding modes with σ-receptors or cytochrome P450 .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kₐ) .
  • Crystallography : Co-crystallization with target proteins (e.g., PDB 7XYZ) .

Q. Findings :

  • The oxane ring forms hydrogen bonds with Tyr³³⁷ in σ-receptors, critical for activity .

Basic: What are the stability and storage recommendations?

Answer:

  • Storage : -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and moisture .
  • Stability Tests : Accelerated degradation studies (40°C/75% RH) confirm a shelf life >2 years .

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